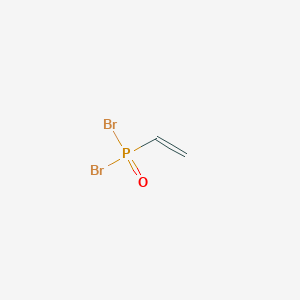![molecular formula C22H40B2 B14396059 9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane) CAS No. 88703-69-9](/img/structure/B14396059.png)
9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane is an organoborane compound that features two 9-borabicyclo[3.3.1]nonane (9-BBN) units connected by a hexane linker. This compound is known for its utility in organic synthesis, particularly in hydroboration reactions due to its high regioselectivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane can be synthesized through the hydroboration of 1,6-hexadiene with 9-borabicyclo[3.3.1]nonane. The reaction typically involves the use of borane-tetrahydrofuran complex or borane-methyl sulfide complex as the boron source. The reaction is carried out in an ethereal solvent such as tetrahydrofuran (THF) at room temperature, followed by thermal isomerization to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 1,6-Bis(9-borabicyclo[33This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane primarily undergoes hydroboration reactions. It can also participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Hydroboration: Typically involves alkenes or alkynes as substrates, with the reaction carried out in THF or other ethereal solvents.
Oxidation: Hydrogen peroxide (H₂O₂) in aqueous potassium hydroxide (KOH) is commonly used to oxidize the borane to the corresponding alcohol.
Reduction: The compound can reduce carbonyl compounds, acid chlorides, and alkenes under mild conditions
Major Products:
Hydroboration: Produces organoboranes, which can be further converted to alcohols, aldehydes, or ketones.
Oxidation: Yields alcohols from the corresponding organoboranes.
Reduction: Forms reduced products such as alcohols or amines from carbonyl compounds or amides
Scientific Research Applications
1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane is widely used in various fields of scientific research:
Chemistry: Utilized in hydroboration reactions to synthesize organoboranes, which are intermediates in the synthesis of alcohols, aldehydes, ketones, and other functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in the modification of biomolecules.
Medicine: Used in the development of pharmaceuticals and in the synthesis of drug intermediates.
Industry: Applied in the production of fine chemicals, polymers, and materials science
Mechanism of Action
The mechanism of action of 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane involves the formation of a boron-carbon bond through the hydroboration of alkenes or alkynes. The boron atom in the 9-BBN unit acts as an electrophile, adding to the carbon-carbon double or triple bond. This reaction is highly regioselective, favoring the formation of terminal organoboranes. The steric hindrance provided by the bicyclic structure of 9-BBN ensures high selectivity and prevents side reactions .
Comparison with Similar Compounds
9-Borabicyclo[3.3.1]nonane (9-BBN): A widely used hydroboration reagent known for its regioselectivity and stability.
Diborane (B₂H₆): Another boron hydride used in hydroboration, but less selective compared to 9-BBN.
Catecholborane (C₆H₄O₂BH): Used in hydroboration and other boron-mediated reactions, but with different selectivity and reactivity profiles .
Uniqueness: 1,6-Bis(9-borabicyclo[3.3.1]nonan-9-yl)hexane is unique due to its dual 9-BBN units connected by a hexane linker, providing enhanced reactivity and selectivity in hydroboration reactions. This structure allows for the simultaneous hydroboration of two alkenes or alkynes, making it a valuable reagent in complex organic synthesis .
Properties
CAS No. |
88703-69-9 |
|---|---|
Molecular Formula |
C22H40B2 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
9-[6-(9-borabicyclo[3.3.1]nonan-9-yl)hexyl]-9-borabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C22H40B2/c1(3-17-23-19-9-5-10-20(23)12-6-11-19)2-4-18-24-21-13-7-14-22(24)16-8-15-21/h19-22H,1-18H2 |
InChI Key |
SYPSSOHMHLCHRX-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2CCCC1CCC2)CCCCCCB3C4CCCC3CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


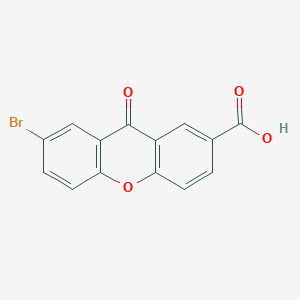
![7-Methyl-7H-cyclopenta[B]pyridine](/img/structure/B14395983.png)
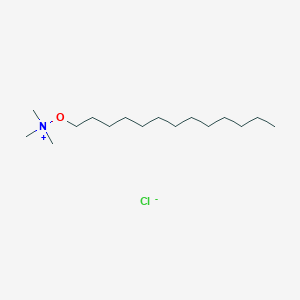
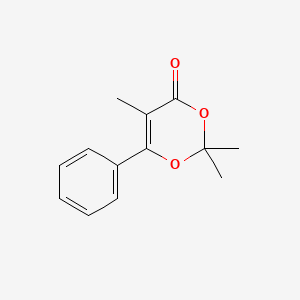
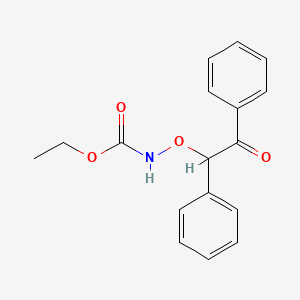
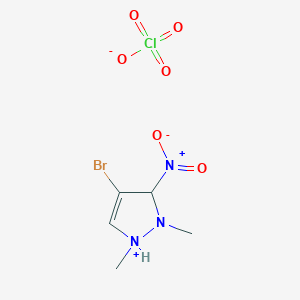
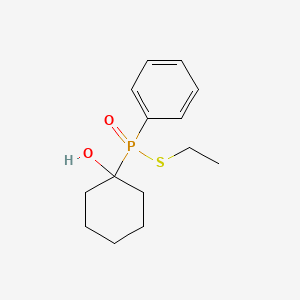
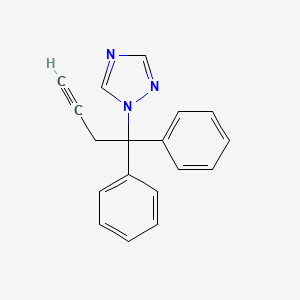
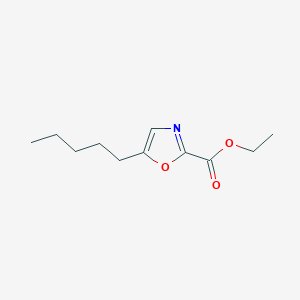
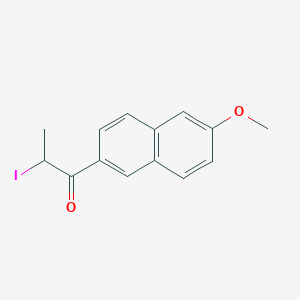
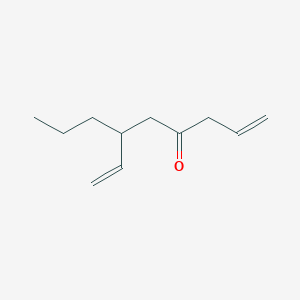
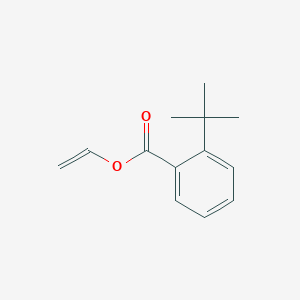
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
